molecular formula C21H23FN6O2 B4533751 N-(4-fluorobenzyl)-N-methyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide

N-(4-fluorobenzyl)-N-methyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide

Cat. No. B4533751
M. Wt: 410.4 g/mol
InChI Key: DHGCYVLQMGDFEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-fluorobenzyl)-N-methyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide typically involves multi-step chemical reactions. These compounds are often synthesized through condensation reactions, reductive amination, and amide hydrolysis, followed by N-alkylation to achieve the desired structural framework. An example is the synthesis of related compounds through interactions between carbamimide and various acids under specific conditions, highlighting the importance of precise reaction conditions and catalysts for achieving high yield and purity (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(4-fluorobenzyl)-N-methyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide is characterized by single crystal X-ray diffraction (XRD) studies. These analyses reveal intricate details about the crystalline structure, including the space group, unit cell parameters, and intermolecular interactions. Such detailed structural information is crucial for understanding the compound's chemical behavior and interaction with biological targets (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of compounds like N-(4-fluorobenzyl)-N-methyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide involves various reactions such as amide formation, cyclization, and substitutions. These reactions are essential for modifying the compound's structure to enhance its biological activity or to study its mechanism of action. The synthesis of related compounds demonstrates the versatility and complexity of reactions that can be employed to achieve specific chemical modifications (Sanjeevarayappa et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular configuration. XRD studies and other spectroscopic techniques like NMR and IR provide comprehensive data on the physical characteristics, aiding in the identification and quality control of the synthesized compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the compound's functional groups and overall structure. Studies on similar compounds have highlighted their potential biological activities, which are often a direct consequence of their chemical properties. For instance, certain derivatives exhibit moderate antibacterial and anthelmintic activity, showcasing the importance of chemical modifications in enhancing biological effects (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-methyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2/c1-26(13-16-3-5-17(22)6-4-16)20(29)18-15-30-19(25-18)14-27-9-11-28(12-10-27)21-23-7-2-8-24-21/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGCYVLQMGDFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=O)C2=COC(=N2)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)-N-methyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorobenzyl)-N-methyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorobenzyl)-N-methyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorobenzyl)-N-methyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide
Reactant of Route 5
N-(4-fluorobenzyl)-N-methyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorobenzyl)-N-methyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide

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